![molecular formula C17H18N6O8S2 B14251050 N~1~,N~3~-Bis[4-(carbamoylsulfamoyl)phenyl]propanediamide CAS No. 405105-23-9](/img/structure/B14251050.png)
N~1~,N~3~-Bis[4-(carbamoylsulfamoyl)phenyl]propanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~3~-Bis[4-(carbamoylsulfamoyl)phenyl]propanediamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features two carbamoylsulfamoyl groups attached to a phenyl ring, which are further connected by a propanediamide linker. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis[4-(carbamoylsulfamoyl)phenyl]propanediamide typically involves the reaction of 4-aminobenzenesulfonamide with a suitable diacid chloride, such as propanedioyl dichloride, under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves multiple steps, including the formation of intermediate compounds, which are then purified and reacted further to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product while minimizing the production time and cost. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~3~-Bis[4-(carbamoylsulfamoyl)phenyl]propanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the carbamoylsulfamoyl groups into amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl~3~) and conditions such as elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N~1~,N~3~-Bis[4-(carbamoylsulfamoyl)phenyl]propanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N1,N~3~-Bis[4-(carbamoylsulfamoyl)phenyl]propanediamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction may involve hydrogen bonding, van der Waals forces, and other non-covalent interactions. The pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~3~-Bis{4-[(2-hydroxyethyl)sulfamoyl]phenyl}propanediamide
- N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
Uniqueness
N~1~,N~3~-Bis[4-(carbamoylsulfamoyl)phenyl]propanediamide is unique due to its specific structural arrangement, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways
Properties
CAS No. |
405105-23-9 |
|---|---|
Molecular Formula |
C17H18N6O8S2 |
Molecular Weight |
498.5 g/mol |
IUPAC Name |
N,N'-bis[4-(carbamoylsulfamoyl)phenyl]propanediamide |
InChI |
InChI=1S/C17H18N6O8S2/c18-16(26)22-32(28,29)12-5-1-10(2-6-12)20-14(24)9-15(25)21-11-3-7-13(8-4-11)33(30,31)23-17(19)27/h1-8H,9H2,(H,20,24)(H,21,25)(H3,18,22,26)(H3,19,23,27) |
InChI Key |
LMSFVOPFFGZHBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)N)S(=O)(=O)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl]oxolan-2-one](/img/structure/B14250970.png)
![N-[1-(4-methoxyphenyl)butylidene]hydroxylamine](/img/structure/B14250974.png)
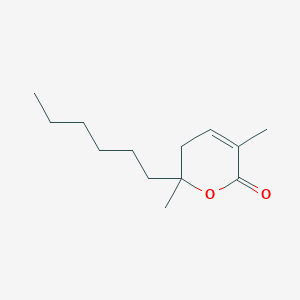
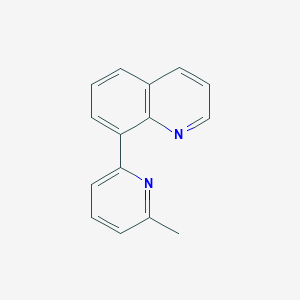

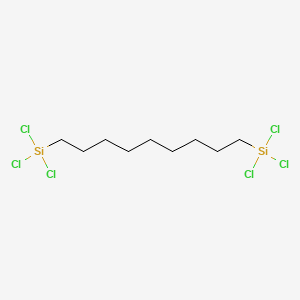
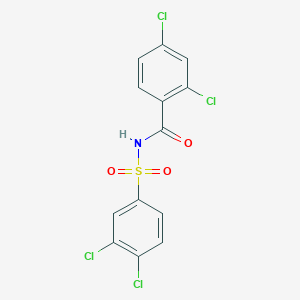
![N-(4-Acetylphenyl)-4-[(E)-benzylideneamino]benzene-1-sulfonamide](/img/structure/B14250996.png)

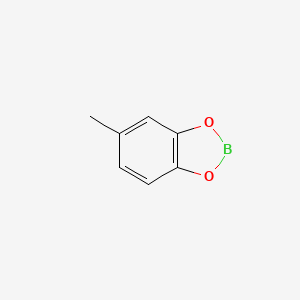
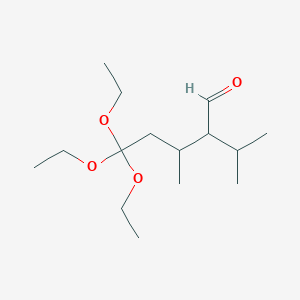
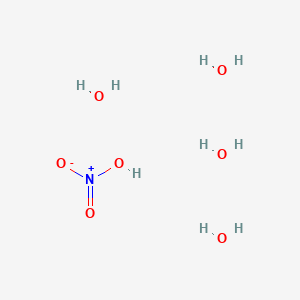
![N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4-(trifluoromethoxy)aniline](/img/structure/B14251031.png)
![2-{[2-(Ethenyloxy)ethyl]amino}cyclohexa-2,5-diene-1,4-dione](/img/structure/B14251032.png)
